Acetic acid, (thymyloxy)-, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
Acetic acid, (thymyloxy)-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure that includes an ester and an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (thymyloxy)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves esterification and amination reactions. One common method involves the reaction of thymyloxy acetic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, where the reactants are mixed in large reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester group in acetic acid, (thymyloxy)-, 2-(diethylamino)ethyl ester, hydrochloride can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products depending on the reaction conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: New compounds with different functional groups replacing the amine group.
Scientific Research Applications
Acetic acid, (thymyloxy)-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (thymyloxy)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing acetic acid, which can then participate in various biochemical pathways. The amine group can interact with receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-(dimethylamino)ethyl ester: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)acetic acid: Contains a similar diethylamino group but lacks the ester functionality.
Uniqueness
Acetic acid, (thymyloxy)-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its combination of ester and amine functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
32305-43-4 |
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Molecular Formula |
C18H30ClNO3 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-6-19(7-2)10-11-21-18(20)13-22-17-12-15(5)8-9-16(17)14(3)4;/h8-9,12,14H,6-7,10-11,13H2,1-5H3;1H |
InChI Key |
LOURBEISRVYDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)COC1=C(C=CC(=C1)C)C(C)C.Cl |
Origin of Product |
United States |
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